3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
Preparation Methods
The synthesis of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including chemical reactions, washing, and crystallization purification . The specific synthetic routes and reaction conditions may vary depending on the research institution or industrial setup. Generally, the synthesis involves the use of reagents such as trifluoromethylphenyl derivatives and phosphoric acid derivatives under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Mechanism of Action
The mechanism by which 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its ability to activate substrates and stabilize transition states through hydrogen bonding and other interactions . The molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique trifluoromethyl groups and dioxaphosphocine ring . Similar compounds include:
- ®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide.
Properties
Molecular Formula |
C33H19F12O4P |
---|---|
Molecular Weight |
738.5 g/mol |
IUPAC Name |
3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C33H19F12O4P/c34-30(35,36)17-8-15(9-18(12-17)31(37,38)39)21-4-5-26-28-23(21)6-7-29(28)14-24(22-2-1-3-25(27(22)29)48-50(46,47)49-26)16-10-19(32(40,41)42)13-20(11-16)33(43,44)45/h1-5,8-13,24H,6-7,14H2,(H,46,47) |
InChI Key |
HVAJHWRYXYBQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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